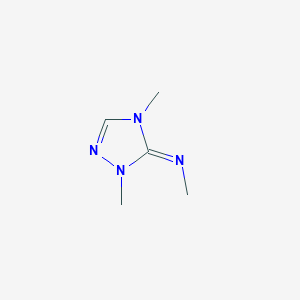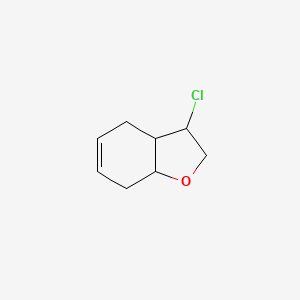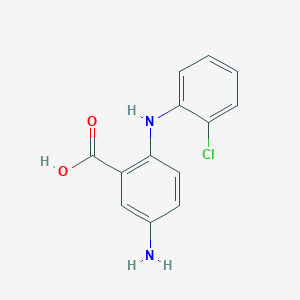
5-Amino-2-(2-chloroanilino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(2-chloroanilino)benzoic acid is a chemical compound with the molecular formula C13H10ClNO2 It is known for its unique structure, which includes an amino group, a chloroanilino group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-chloroanilino)benzoic acid typically involves the reaction of 2-chloroaniline with 5-amino-2-chlorobenzoic acid. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may include steps such as diazotization, chlorination, and hydrolysis to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield, purity, and cost-effectiveness. Industrial methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(2-chloroanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloroanilino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
5-Amino-2-(2-chloroanilino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(2-chloroanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-(2-chlorophenyl)benzoic acid
- 5-Amino-2-(2-bromoanilino)benzoic acid
- 5-Amino-2-(2-fluoroanilino)benzoic acid
Uniqueness
Compared to similar compounds, 5-Amino-2-(2-chloroanilino)benzoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a chloroanilino group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
765288-58-2 |
|---|---|
Formule moléculaire |
C13H11ClN2O2 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
5-amino-2-(2-chloroanilino)benzoic acid |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-3-1-2-4-12(10)16-11-6-5-8(15)7-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) |
Clé InChI |
KOSDSFZCISSMBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)N)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

![2-[6-(2-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14213467.png)
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
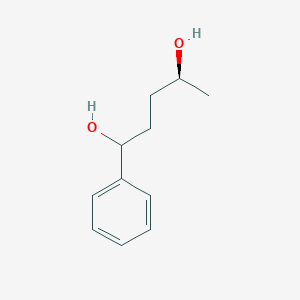
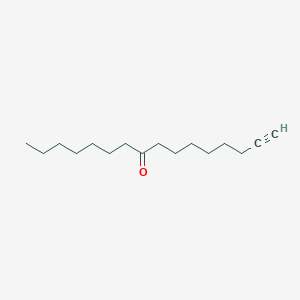
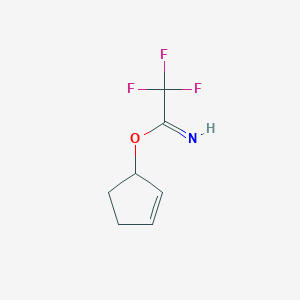
![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)
